molecular formula C21H16ClN5O2S2 B11288518 3-[(3-chlorophenyl)sulfonyl]-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(3-chlorophenyl)sulfonyl]-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11288518
M. Wt: 470.0 g/mol
InChI Key: DAKRZHYSOVYQMP-UHFFFAOYSA-N
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Description

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(1-PHENYLETHYL)AMINE is a complex heterocyclic compound that belongs to the class of triazolothienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(1-PHENYLETHYL)AMINE typically involves multi-step reactions starting from readily available precursorsReaction conditions may vary, but common reagents include chlorosulfonic acid, phenylethylamine, and various catalysts .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction but often include derivatives with modified functional groups.

Scientific Research Applications

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(1-PHENYLETHYL)AMINE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazole and thienopyrimidine moieties allow it to bind effectively to these targets, disrupting their normal function. This can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other triazolothienopyrimidines and related heterocyclic structures. These compounds often share similar biological activities but differ in their specific molecular interactions and efficacy. Examples of similar compounds include:

  • 3-[(4-Chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
  • 3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one .

These comparisons highlight the unique structural features and potential advantages of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(1-PHENYLETHYL)AMINE in various applications.

Properties

Molecular Formula

C21H16ClN5O2S2

Molecular Weight

470.0 g/mol

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C21H16ClN5O2S2/c1-13(14-6-3-2-4-7-14)23-19-18-17(10-11-30-18)27-20(24-19)21(25-26-27)31(28,29)16-9-5-8-15(22)12-16/h2-13H,1H3,(H,23,24)

InChI Key

DAKRZHYSOVYQMP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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